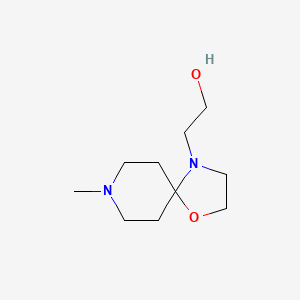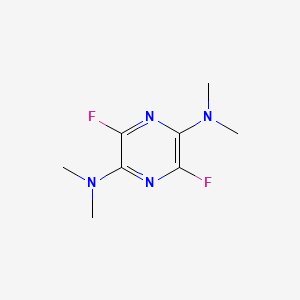![molecular formula C14H19N B11901089 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine est un composé hétérocyclique contenant de l’azote. Ce composé appartient à la famille des pyrroloquinoléines, connue pour ses diverses activités biologiques et ses applications potentielles en chimie médicinale. La structure de la 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine comprend un système cyclique pyrrole et quinoléine fusionné, ce qui en fait une cible intéressante pour des études synthétiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine peut être réalisée par différentes voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, une réaction à trois composants impliquant le trifluoropyruvate d’éthyle, les méthylcétones et l’éthylènediamine ou le 1,3-diaminopropane peut produire des dérivés hexahydropyrrolo . Les conditions réactionnelles comprennent généralement l’utilisation de catalyseurs et de solvants pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de la 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et l’évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés pour oxyder le composé.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés pour les réactions de réduction.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire diverses formes réduites du composé.
4. Applications de la recherche scientifique
La 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine présente plusieurs applications en recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Elle est étudiée pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de la 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies des maladies, exerçant ainsi des effets thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolo[1,2-a]pyrazine : Connu pour ses activités antimicrobiennes et antivirales.
Hexahydropyrrolo[1,2-a]imidazol-5-ones : Présente des propriétés analgésiques et nootropes.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones : Potentiel pour le développement de composés bioactifs, en particulier des nootropes et des analgésiques.
Unicité
La 1-Éthyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoléine est unique en raison de sa structure cyclique spécifique et de la présence d’un groupe éthyle, qui peuvent contribuer à ses activités biologiques et sa réactivité chimique distinctes
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline |
InChI |
InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3 |
Clé InChI |
RQECPVMZCYYSJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2N1C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)


![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)


![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)







